BenchChemオンラインストアへようこそ!

pTH-Related Protein Splice Isoform 3 (140-173) (human)

Apoptosis Lung Cancer Cytoprotection

pTH-Related Protein Splice Isoform 3 (140-173) (human), defined by CAS 139872-85-8, is a 34‑amino acid synthetic peptide (H‑TALLWGLKKKKENNRRTHHMQLMISLFKSPLLLL‑OH) with a molecular weight of approximately 4060 Da. This fragment constitutes the extreme C‑terminal extension of the 173‑amino acid PTHrP splice isoform 3, a region that has been characterized as a putative fourth functional domain.

Molecular Formula C6H2BrF2I
Molecular Weight 0
CAS No. 139872-85-8
Cat. No. B1180865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepTH-Related Protein Splice Isoform 3 (140-173) (human)
CAS139872-85-8
Molecular FormulaC6H2BrF2I
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pTH-Related Protein Splice Isoform 3 (140-173) (human) (CAS 139872-85-8) – A Distinct C-Terminal Domain for PTHrP Isoform Research


pTH-Related Protein Splice Isoform 3 (140-173) (human), defined by CAS 139872-85-8, is a 34‑amino acid synthetic peptide (H‑TALLWGLKKKKENNRRTHHMQLMISLFKSPLLLL‑OH) with a molecular weight of approximately 4060 Da [1]. This fragment constitutes the extreme C‑terminal extension of the 173‑amino acid PTHrP splice isoform 3, a region that has been characterized as a putative fourth functional domain [2]. Critically, the sequence is absent from the two shorter human PTHrP isoforms of 139 and 141 residues, making it a structurally unique domain distinct from the widely studied osteostatin (107‑139) C‑terminal peptide [3].

Why pTH-Related Protein Splice Isoform 3 (140-173) (human) Cannot Be Replaced by Generic PTHrP Fragments


Parathyroid hormone-related protein (PTHrP) undergoes complex post‑translational processing to yield several bioactive fragments, including the N‑terminal (1‑34), mid‑region (38‑94), and C‑terminal peptides (107‑139 and 140‑173). These fragments exert distinct, sometimes opposing, biological effects because they engage separate receptors or operate through receptor‑independent intracrine pathways [1]. Critically, the 140‑173 segment uniquely contains a tetrabasic KKKK motif (residues 147‑150) that governs nuclear targeting and regulates chondrocyte matrix mineralization—a function entirely absent from the other major C‑terminal fragment, osteostatin (107‑139) [2]. Substituting this peptide with generic N‑terminal or mid‑region PTHrP analogs therefore fails to replicate its unique cytoprotective, intracrine, and matrix‑modulatory activities.

Quantitative Head-to-Head Evidence for pTH-Related Protein Splice Isoform 3 (140-173) (human) Versus In-Class Analogs


Differential Protection Against Apoptosis in Lung Cancer Cells – Head-to-Head Comparison of Six PTHrP Fragments

In BEN human squamous lung carcinoma cells, only PTHrP‑(140‑173) and PTHrP‑(1‑34) conferred protection against apoptosis. Of the six fragments tested (1‑34, 38‑64, 67‑86, 107‑138, 140‑173) at 100 nM, pretreatment with PTHrP‑(140‑173) reduced Fas‑induced caspase activities by approximately 50% [1]. Critically, in clonal survival assays PTHrP‑(140‑173) increased colony formation nearly fourfold versus untreated irradiated cells (P < 0.01), significantly outperforming PTHrP‑(1‑34), which produced only a twofold increase (P < 0.05) [2].

Apoptosis Lung Cancer Cytoprotection Drug Discovery

Absence of Vasorelaxant Activity – Direct Hemodynamic Comparison in Ovine Mammary Artery

In an ovine model, basal arterial mammary blood flow was 233 ± 11 ml/min. Synthetic human PTHrP‑(1‑34) produced a significant, dose‑dependent increase in mammary blood flow across a range of 0.0075–0.3 nmol/kg body weight. In contrast, PTHrP‑(140‑173) exhibited no vasorelaxant activity [1].

Vascular Biology Hemodynamics Fragment Selectivity

Lack of Inhibition of Oxytocin‑Induced Uterine Contractions – In Vitro Myometrial Pharmacological Comparison

In isolated rat uterus, human PTHrP‑(140‑173) had no significant effect on oxytocin‑induced contractions. By comparison, hPTHrP‑(1‑34) inhibited contractions with an ED50 of 77 × 10⁻⁹ M, and bovine PTH‑(1‑34) was even more potent (ED50 = 7 × 10⁻⁹ M) [1].

Smooth Muscle Pharmacology Uterine Contractility PTHrP Fragment Specificity

Intracrine Regulation of Extracellular PPi – Functional Contrast Between Wild‑Type and KKKK‑Mutant PTHrP (140‑173)

In permeabilized immortalized human chondrocytes (TC28) and rabbit articular chondrocytes, synthetic wild‑type PTHrP 140‑173 decreased extracellular PPi levels by 50–80%, thereby creating conditions favorable to hydroxyapatite deposition. In stark contrast, PTHrP 140‑173 mutated at the unique tetrabasic KKKK motif (residues 147‑150) increased extracellular PPi by more than 50% [1].

Chondrocyte Mineralization Intracrine Signaling Extracellular PPi Motif‑Specific Function

Exclusive C‑Terminal Domain of PTHrP Isoform 3 – Structural Comparison Across All Three Human Splice Variants

Human PTHrP exists as three splice isoforms of 139, 141, and 173 amino acids. The 140‑173 sequence is present solely in the 173‑residue isoform (isoform 3) and is absent from the shorter isoforms. This C‑terminal extension has been classified as a fourth functional domain, distinct from the N‑terminal, mid‑region, and osteostatin (107‑139) domains [1][2]. The sequence contains a tetrabasic KKKK nuclear/nucleolar localization signal (residues 147‑150) not found in any other PTHrP region.

PTHrP Isoforms Alternative Splicing Structural Biology Domain Mapping

High-Value Application Scenarios for pTH-Related Protein Splice Isoform 3 (140-173) (human) (CAS 139872-85-8)


Elucidating Isoform‑Specific Cytoprotection in Lung Cancer Models

The superior apoptosis‑protective activity of PTHrP‑(140‑173) over the N‑terminal fragment (1‑34) in lung cancer cells [1] makes this peptide essential for nuclear/cytoprotective mechanistic studies. It enables dissection of death‑receptor pathways controlled uniquely by the C‑terminal domain in drug discovery and target validation programs.

Investigating Motif‑Dependent Intracrine Regulation in Matrix Mineralization Research

The functional divergence between wild‑type PTHrP (140‑173) and its KKKK‑mutant (a decrease vs. an increase in extracellular PPi) [2] provides a precise tool for studying motif‑dependent regulation of matrix mineralization in chondrocytes and osteoarthritic cartilage, applicable in musculoskeletal disease research.

Distinguishing C‑Terminal from N‑Terminal Signaling in Vascular Physiology

Because PTHrP‑(140‑173) completely lacks vasorelaxant activity [3], it serves as a clean molecular tool to probe non‑vasodilatory, C‑terminal‑specific effects on vascular cells without the confounding hemodynamic actions of N‑terminal fragments, particularly in angiogenesis or tumor‑vessel interaction studies.

Validating Receptor‑Independent Functions in Breast Cancer Metastasis Assays

As exogenous N‑terminal, mid‑region, or C‑terminal PTHrP fragments fail to affect adhesion, migration, or invasion [4], the 140‑173 peptide is ideal for negative‑control partitioning experiments that discriminate between secretory PTHrP effects and intracrine activities driven by the full‑length 173‑isoform in oncology research.

Quote Request

Request a Quote for pTH-Related Protein Splice Isoform 3 (140-173) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.